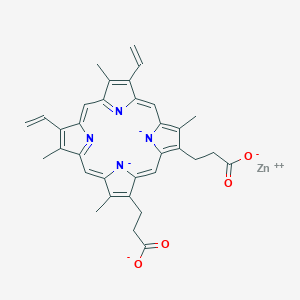
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C26H23NO4 . The InChI code is 1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 . The Canonical SMILES is C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 . The Isomeric SMILES is C1C@HO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 413.5 g/mol . The computed properties include XLogP3-AA 3.6, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 6, Rotatable Bond Count 9, Exact Mass 450.17908655 g/mol, Monoisotopic Mass 450.17908655 g/mol, Topological Polar Surface Area 105 Ų, Heavy Atom Count 33, Formal Charge 0, Complexity 720, Isotope Atom Count 0, Defined Atom Stereocenter Count 2, Undefined Atom Stereocenter Count 0, Defined Bond Stereocenter Count 0, Undefined Bond Stereocenter Count 0 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Synthons for Dipeptidyl Peptidase IV Inhibitors: N-protected derivatives of this compound, specifically 4-fluoropyrrolidine-2-carbonyl fluorides, are important in medicinal chemistry for their application as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized in high yield by double fluorination and converted to various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides and -carboxylate methyl esters (Singh & Umemoto, 2011).
Chemical Synthesis
- Preparation of Enantiomerically Pure Amino Acids: The compound is utilized in the non-destructive cleavage of N-Acylsultams under neutral conditions, which is an efficient method for preparing enantiomerically pure amino acids. This process involves the synthesis of [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids (Oppolzer & Lienard, 1992).
Molecular Structure and Properties
- Intramolecular Hydrogen Bonding: The compound demonstrates interesting molecular properties, such as intramolecular hydrogen bonding, as observed in related compounds like 9-Oxo-9H-fluorene-1-carboxylic acid. This property influences the planar conformation and stacking behavior of the molecules (Coté, Lalancette, & Thompson, 1996).
Bioimaging and Photophysics
- Two-Photon Fluorescence Microscopy: A water-soluble fluorene derivative of the compound has been investigated for its linear photophysical characterization and two-photon absorption properties. This research is significant for applications in bioimaging, particularly in integrin-selective imaging using two-photon fluorescence microscopy (Morales et al., 2010).
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

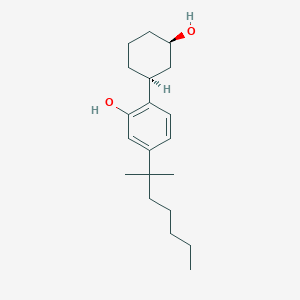
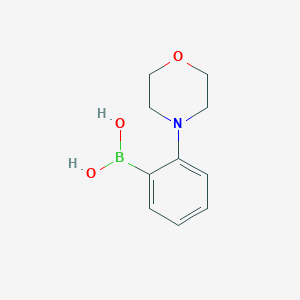
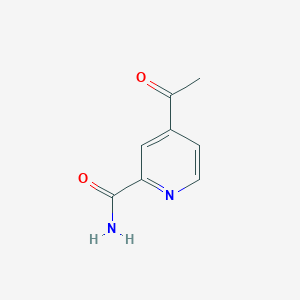
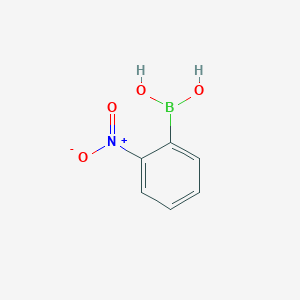
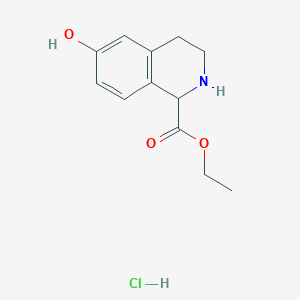
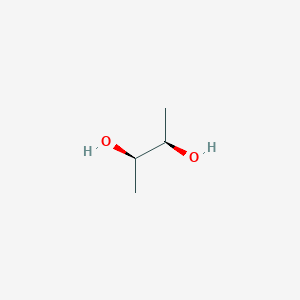
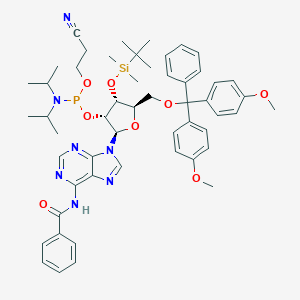
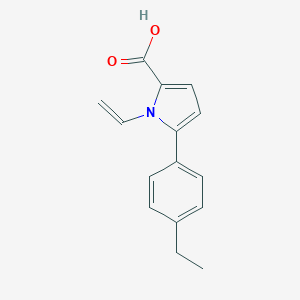

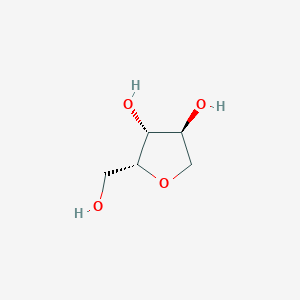
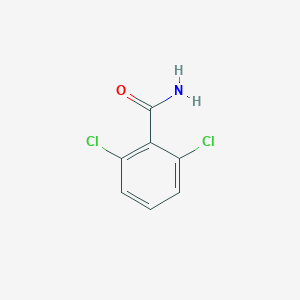
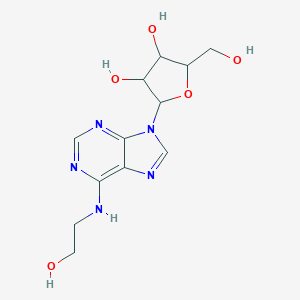
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
